(2R)-1-methoxypropan-2-amine chemical properties and structure
(2R)-1-methoxypropan-2-amine chemical properties and structure
An In-Depth Technical Guide to (2R)-1-Methoxypropan-2-amine: Properties, Structure, and Synthesis
Abstract
(2R)-1-methoxypropan-2-amine is a chiral primary amine that serves as a valuable building block in modern organic synthesis. Its defined stereochemistry at the C2 position makes it a significant synthon for the development of enantiomerically pure active pharmaceutical ingredients (APIs) and other specialized chemicals. The presence of both an amine and an ether functional group provides multiple reaction pathways for constructing more complex molecules. This technical guide offers a comprehensive examination of the chemical structure, physicochemical properties, spectroscopic characterization, and synthesis of (2R)-1-methoxypropan-2-amine. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chiral intermediate.
Molecular Structure and Stereochemistry
Chemical Identity
(2R)-1-methoxypropan-2-amine, also known as (R)-(-)-1-Methoxy-2-propylamine, is a simple yet functionally rich organic molecule. Its structure consists of a three-carbon propane chain substituted with a methoxy group (-OCH₃) at the first carbon and an amino group (-NH₂) at the second.
The Significance of the (R)-Stereocenter
The core structural feature of this compound is the chiral center at the second carbon atom (C2), which is bonded to a hydrogen atom, an amino group, a methyl group, and a methoxymethyl group. The "R" designation, derived from the Cahn-Ingold-Prelog priority rules, defines the specific three-dimensional arrangement of these groups. In pharmaceutical and biological contexts, stereochemistry is paramount, as different enantiomers of a molecule can exhibit drastically different pharmacological, toxicological, and metabolic profiles. The use of enantiomerically pure starting materials like (2R)-1-methoxypropan-2-amine is a cornerstone of modern asymmetric synthesis, preventing the formation of undesirable stereoisomers in the final product.
Caption: 2D representation of (2R)-1-methoxypropan-2-amine with the C2 chiral center marked (*).
Physicochemical Properties
The physical and chemical properties of (2R)-1-methoxypropan-2-amine are summarized below. These properties are essential for designing reaction conditions, purification procedures, and for safe handling and storage. The compound is a colorless liquid with a characteristic ammonia-like odor and is highly soluble in water.[1][2][3]
| Property | Value | Reference |
| IUPAC Name | (2R)-1-methoxypropan-2-amine | [4] |
| CAS Number | 99636-38-1 | [4] |
| Molecular Formula | C₄H₁₁NO | [4][5] |
| Molecular Weight | 89.14 g/mol | [5][6] |
| Appearance | Colorless liquid | [3] |
| Odor | Pungent, ammonia-like | [3] |
| Boiling Point | 93.7 - 94 °C at 760 mmHg | [4][5] |
| Density | 0.845 - 0.849 g/cm³ | [5][6] |
| Flash Point | ~8.9 °C | [4][5] |
| Vapor Pressure | 48.9 mmHg at 25°C | [4] |
| Refractive Index | 1.407 | [4] |
| pKa (Predicted) | 8.84 ± 0.10 | [5] |
| LogP | -0.31 | [4] |
Spectroscopic and Analytical Characterization
A robust analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of (2R)-1-methoxypropan-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for structural elucidation. The expected proton signals for (2R)-1-methoxypropan-2-amine in a deuterated solvent like CDCl₃ are:
-
-OCH₃ (3H): A sharp singlet around 3.3 ppm.
-
-CH₂- (2H): Two diastereotopic protons appearing as a multiplet (typically a doublet of doublets) around 3.2-3.4 ppm, due to coupling with the adjacent chiral proton.
-
-CH- (1H): A multiplet around 2.8-3.0 ppm, coupled to the adjacent -CH₂ and -CH₃ groups.
-
-NH₂ (2H): A broad singlet that can appear over a wide range (e.g., 1.5-2.5 ppm) and whose chemical shift is concentration-dependent.
-
-CH-CH₃ (3H): A doublet around 1.1 ppm, coupled to the single proton on the chiral center.
¹³C NMR spectroscopy would show four distinct signals corresponding to the four unique carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. For this primary amine, the spectrum is characterized by several key absorption bands.[7]
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3400 - 3250 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |
| 2960 - 2820 | C-H stretching | Aliphatic (sp³ C-H) |
| 1650 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |
| ~1460 | C-H bending | Aliphatic (CH₂, CH₃) |
| ~1120 | C-O stretching | Ether (-O-CH₂) |
| 1250 - 1020 | C-N stretching | Aliphatic Amine |
| 910 - 665 | N-H wagging | Primary Amine (-NH₂) |
The presence of two distinct bands in the 3250-3400 cm⁻¹ region is a definitive indicator of the primary amine group.[7]
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak ([M]⁺) for (2R)-1-methoxypropan-2-amine would be observed at an m/z of 89.1362.[8] Common fragmentation patterns would involve alpha-cleavage adjacent to the nitrogen atom, leading to a base peak at m/z 44 ([CH(NH₂)CH₃]⁺), and cleavage of the C-O bond.
Synthesis and Manufacturing
The production of enantiomerically pure amines is a significant challenge in chemical manufacturing. Biocatalysis, particularly the use of stereoselective enzymes, has emerged as a highly efficient and sustainable method.
Biocatalytic Synthesis via Transamination
The most advanced route for synthesizing chiral amines like (2R)-1-methoxypropan-2-amine is through the asymmetric amination of a prochiral ketone using a transaminase (TA) enzyme, also known as an aminotransferase.[9] This process involves the transfer of an amino group from an amine donor to the ketone substrate, 1-methoxy-2-propanone.[10][11]
The choice of enzyme is critical for stereocontrol. An (R)-selective transaminase will exclusively, or with high selectivity, produce the (R)-enantiomer of the amine. The overall reaction is an equilibrium process, and strategies such as using a cheap, sacrificial amine donor (like 2-aminopropane or L-alanine) and removing the ketone byproduct (acetone or pyruvate, respectively) are employed to drive the reaction to completion.[10]
Caption: Workflow for the biocatalytic synthesis of (2R)-1-methoxypropan-2-amine.
Experimental Protocol: Transaminase-Catalyzed Synthesis
This protocol is a representative example of a lab-scale biocatalytic synthesis.
1. Materials and Reagents:
-
(R)-selective omega-transaminase (ω-TA)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
1-Methoxy-2-propanone (substrate)
-
2-Aminopropane (amine donor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Bioreactor or temperature-controlled shaker
-
pH meter and titrator (e.g., with 1M HCl)
-
Organic solvent for extraction (e.g., Dichloromethane or MTBE)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
2. Procedure:
-
Enzyme Preparation: Prepare a solution of the (R)-selective transaminase in the potassium phosphate buffer. Add PLP to the final concentration recommended by the enzyme supplier (typically 0.5-1.0 mM).
-
Reaction Setup: In a temperature-controlled vessel, combine the buffered enzyme solution and the amine donor (e.g., 1.5 M 2-aminopropane). Adjust the pH to the optimal range for the enzyme (e.g., 7.5).
-
Substrate Addition: Begin the reaction by adding 1-methoxy-2-propanone to the desired final concentration (e.g., 1.0 M).
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the pH and maintain it at the setpoint, as the reaction can cause pH shifts. Track the conversion of the ketone to the amine product using a suitable analytical method (e.g., chiral GC or HPLC).
-
Reaction Termination: Once the reaction has reached the desired conversion (e.g., >99%), terminate it by acidifying the mixture with concentrated HCl to a pH < 2.[10] This denatures the enzyme.
-
Workup and Purification:
-
Filter or centrifuge the reaction mixture to remove the precipitated enzyme.
-
Adjust the pH of the supernatant to >12 with a strong base (e.g., 50% NaOH) to deprotonate the amine product.
-
Extract the free amine into an organic solvent.
-
Dry the combined organic layers over a drying agent, filter, and remove the solvent under reduced pressure.
-
Further purification can be achieved by vacuum distillation to yield the final high-purity product.
-
Applications in Research and Development
Chiral Building Block in Asymmetric Synthesis
The primary application of (2R)-1-methoxypropan-2-amine is as a versatile chiral building block. Its nucleophilic amine group can be used in a wide array of chemical transformations, including amidation, reductive amination, and the formation of heterocycles, all while retaining the crucial stereochemical information at the C2 center.
Relevance in Agrochemicals
While this guide focuses on the (R)-enantiomer, the industrial importance of its stereoisomer, (S)-1-methoxypropan-2-amine, underscores the value of this molecular scaffold. The (S)-enantiomer is a key intermediate in the synthesis of major herbicides like S-metolachlor and dimethenamid-P.[12] This highlights the critical need for efficient and stereoselective synthetic routes to access both enantiomers for different end applications.
Safety, Handling, and Storage
(2R)-1-methoxypropan-2-amine is a hazardous chemical that must be handled with appropriate safety precautions.
-
Hazard Identification: The compound is classified as a highly flammable liquid and vapor.[1] It is harmful if swallowed and causes severe skin burns and eye damage.[1] It may also cause drowsiness or dizziness and is harmful to aquatic life with long-lasting effects.[1]
-
Handling and PPE: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] Keep away from all sources of ignition and use non-sparking tools.[1] All equipment should be properly grounded to prevent static discharge.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][13]
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[14] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid.[13][14]
Conclusion
(2R)-1-methoxypropan-2-amine is a chiral intermediate of significant value to the chemical and pharmaceutical industries. Its well-defined stereocenter and dual functionality make it an ideal starting point for the asymmetric synthesis of complex molecules. The rise of biocatalytic methods, particularly using (R)-selective transaminases, has provided a sustainable and highly efficient pathway for its production, ensuring access to this important building block for future innovations in drug discovery and materials science. A thorough understanding of its properties, characterization, and safe handling is essential for its effective application.
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